molecular formula C20H26N2O5 B2646130 N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-4-phenyloxane-4-carboxamide CAS No. 2034496-38-1

N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-4-phenyloxane-4-carboxamide

Cat. No.: B2646130
CAS No.: 2034496-38-1
M. Wt: 374.437
InChI Key: ZNAOYWLGSSGPEM-UHFFFAOYSA-N
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Description

N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-4-phenyloxane-4-carboxamide: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of functional groups, including a pyrrolidinone ring, an ethoxyethyl chain, and a phenyloxane carboxamide moiety, which contribute to its diverse reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-4-phenyloxane-4-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrrolidinone Ring: This step involves the cyclization of a suitable precursor, such as a γ-aminobutyric acid derivative, under acidic or basic conditions to form the pyrrolidinone ring.

    Attachment of the Ethoxyethyl Chain: The ethoxyethyl chain can be introduced through an etherification reaction, where an appropriate ethoxyethyl halide reacts with the pyrrolidinone ring in the presence of a base.

    Formation of the Phenyloxane Carboxamide Moiety: This step involves the coupling of the ethoxyethyl pyrrolidinone intermediate with a phenyloxane carboxylic acid derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of This compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-4-phenyloxane-4-carboxamide: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.

    Substitution: Amines, thiols, and appropriate solvents such as dichloromethane or tetrahydrofuran.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-4-phenyloxane-4-carboxamide: has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic applications, such as in drug development for targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-4-phenyloxane-4-carboxamide: can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structural features, such as other pyrrolidinone derivatives or phenyloxane carboxamides.

By understanding the synthesis, reactions, applications, and mechanisms of This compound , researchers can further explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O5/c23-17-6-7-18(24)22(17)11-15-27-14-10-21-19(25)20(8-12-26-13-9-20)16-4-2-1-3-5-16/h1-5H,6-15H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNAOYWLGSSGPEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCOCCNC(=O)C2(CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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